molecular formula C10H12ClNO B14051354 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one

1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one

Cat. No.: B14051354
M. Wt: 197.66 g/mol
InChI Key: YLOKJZLATUEDCZ-UHFFFAOYSA-N
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Description

1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one is an organic compound with the molecular formula C10H12ClNO. It is a derivative of phenylpropanone, featuring an amino group at the 2-position and a chloromethyl group at the 5-position on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one typically involves the following steps:

    Starting Material: The synthesis begins with a suitable phenylpropanone derivative.

    Chloromethylation: The phenylpropanone derivative undergoes chloromethylation to introduce the chloromethyl group at the 5-position. This can be achieved using formaldehyde and hydrochloric acid under acidic conditions.

    Amination: The chloromethylated intermediate is then subjected to amination to introduce the amino group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted phenylpropanone derivatives .

Scientific Research Applications

1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Amino-5-(chloromethyl)phenyl)propan-1-one is unique due to the presence of both an amino group and a chloromethyl group on the phenyl ring.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

1-[2-amino-5-(chloromethyl)phenyl]propan-1-one

InChI

InChI=1S/C10H12ClNO/c1-2-10(13)8-5-7(6-11)3-4-9(8)12/h3-5H,2,6,12H2,1H3

InChI Key

YLOKJZLATUEDCZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=CC(=C1)CCl)N

Origin of Product

United States

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